

3-Chlorobenzonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **3-Chlorobenzonitrile** (m-Chlorobenzonitrile), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.^{[1][2][3]} This document details its fundamental characteristics, experimental protocols for its synthesis, and spectral data for its identification and characterization.

Core Physical and Chemical Properties

3-Chlorobenzonitrile is a white to slightly beige or light pink crystalline solid at room temperature.^{[1][3]} It is characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the meta-position.^[2]

Table 1: Physical Properties of **3-Chlorobenzonitrile**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClN	[4]
Molecular Weight	137.57 g/mol	[4]
Melting Point	38-41 °C	[1]
Boiling Point	94 °C at 11 mmHg	
Density	1.14 g/cm ³	
Flash Point	97 °C (207 °F)	
Appearance	White to slightly beige/light pink crystalline powder	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[2]	[2]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	766-84-7	[4]
PubChem CID	13015	[4]
EINECS Number	212-172-6	[4]
InChI	InChI=1S/C ₇ H ₄ ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H	[5]
SMILES	C1=CC(=CC(=C1)Cl)C#N	[1]

Spectral Data for Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of **3-Chlorobenzonitrile**.

Table 3: Spectral Data Summary

Technique	Key Data	Source(s)
^1H NMR	Spectra available, detailed peak assignments require further analysis.	[5]
Mass Spectrometry (EI)	Molecular Ion (M^+): m/z 137. Other major fragments: m/z 139, 102.	[4][6][7]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum available from NIST.	[8]

Chemical Reactivity and Synthesis

3-Chlorobenzonitrile is a versatile intermediate that undergoes various chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can also participate in further substitution reactions.[1]

Key reactions include:

- Reduction: Can be reduced to 3-chlorobenzylamine in the presence of a catalyst like copper nanoparticles and a reducing agent such as sodium borohydride.[1]
- Hydrolysis: Can be hydrolyzed to 3-chlorobenzamide using ruthenium catalysts.[1]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of **3-Chlorobenzonitrile** are detailed below.

1. Synthesis from 3-Chlorobenzoic Acid

This method involves the reaction of 3-chlorobenzoic acid with ammonia, followed by dehydration.[9]

- Step 1: Amidation
 - 300g of 3-chlorobenzoic acid (98.0% purity) is added to a 1L microwave constant temperature autoclave equipped with a thermometer and a distillation column.[9]

- The temperature is raised to 165°C to melt the acid.[\[9\]](#)
- Stirring is initiated, and ammonia gas is introduced. The reaction temperature is maintained at 160-180°C for 2 hours to form ammonium 3-chlorobenzoate. The molar ratio of m-chlorobenzoic acid to ammonia is 1:1.2.[\[9\]](#)
- Step 2: Dehydration to Amide
 - The reaction mixture containing ammonium 3-chlorobenzoate is subjected to dehydration to yield 3-chlorobenzamide.
- Step 3: Dehydration to Nitrile
 - The 3-chlorobenzamide is further dehydrated to produce **3-chlorobenzonitrile**.
- Step 4: Purification
 - The final product is purified by physical processing.[\[9\]](#)

2. Synthesis from 3-Chlorobenzaldehyde Aldoxime

This procedure describes the dehydration of an aldoxime using stannic chloride (SnCl_4) under solvent-free conditions.[\[10\]](#)

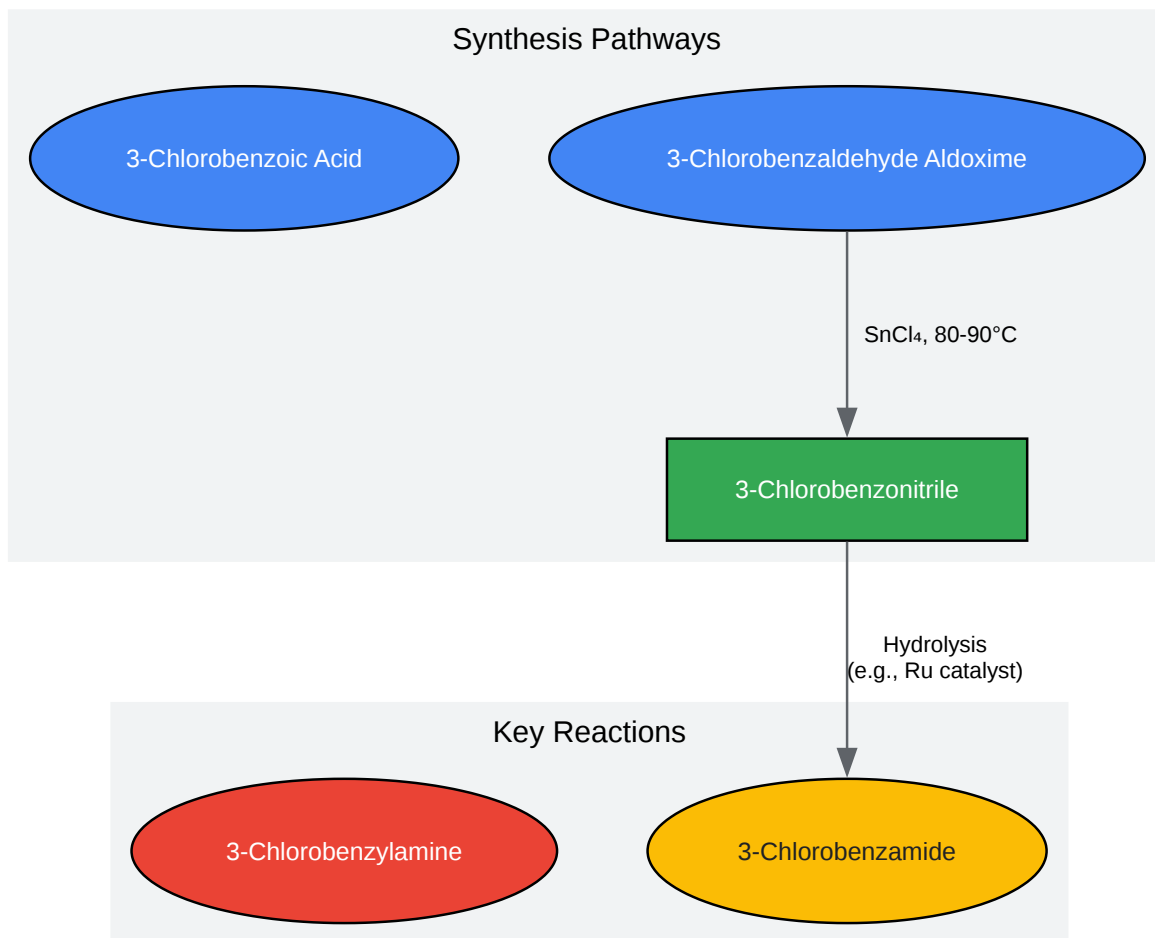
- Reaction Setup:
 - 5 mmol of 3-chlorobenzaldehyde aldoxime is placed in a dry round-bottom flask.
 - 1.3 g (5 mmol) of stannic chloride (SnCl_4) is added slowly.
 - A condenser with a guard tube is fitted to the flask.
- Reaction Conditions:
 - The reaction mixture is heated to 80-90°C with constant stirring.[\[10\]](#)
 - The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:hexane (1:9).[\[10\]](#)

- Work-up and Purification:
 - After the reaction is complete, the mixture is cooled to room temperature.
 - The resulting solid is dissolved in hot water and made alkaline with a 10% NaOH solution.
[10]
 - The product is extracted three times with 50 mL of dichloromethane (CH_2Cl_2). [10]
 - The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4). [10]
 - The solvent is evaporated to yield **3-chlorobenzonitrile**. The reported yield is 92%. [10]

Synthesis and Reaction Workflow

The following diagram illustrates the key synthesis pathways and subsequent reactions of **3-Chlorobenzonitrile**.

Synthesis and Reactions of 3-Chlorobenzonitrile



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